Comparative Cytotoxic Activity in Human Prostate Adenocarcinoma (PC-3) Cells: Richenoic Acid Exhibits Low Cytotoxicity Relative to Co-Occurring Triterpenoids
In a study evaluating cytotoxic activity of triterpenoids isolated from *Dysoxylum hainanense* bark, richenoic acid was assessed alongside structurally related compounds against the human Caucasian prostate adenocarcinoma PC-3 cell line. Richenoic acid demonstrated low cytotoxic activity, whereas other isolated compounds (compounds 5–10, which do not include richenoic acid) exhibited IC50 values ranging from 8.5 to 12.5 μM. The positive control doxorubicin exhibited an IC50 of 0.9 μM [1]. The low activity of richenoic acid in this assay system distinguishes it from more potently cytotoxic triterpenoids within the same extract, a critical consideration for researchers seeking either cytotoxic or non-cytotoxic dammarane scaffolds. No head-to-head IC50 comparison data are available for richenoic acid versus its closest structural analogs (e.g., shoreic acid, eichlerianic acid) in any published study.
| Evidence Dimension | Cytotoxic activity (IC50) against PC-3 prostate adenocarcinoma cells |
|---|---|
| Target Compound Data | Low activity (IC50 not quantified; reported as 'low activity') |
| Comparator Or Baseline | Co-occurring compounds 5–10: IC50 8.5–12.5 μM; Doxorubicin (positive control): IC50 0.9 μM |
| Quantified Difference | Cannot be calculated due to unquantified target compound activity; target compound classified as 'low activity' while comparators exhibit moderate potency (8.5–12.5 μM) |
| Conditions | PC-3 human Caucasian prostate adenocarcinoma cell line; *in vitro* cytotoxicity assay |
Why This Matters
This evidence informs procurement decisions for cytotoxicity screening programs: richenoic acid is unsuitable as a cytotoxic lead compound but may serve as a low-toxicity scaffold or negative control in comparative SAR studies of Meliaceae triterpenoids.
- [1] Luo XD, Wu SH, Ma YB, Wu DG. ent-Pimarane derivatives from Dysoxylum hainanense. Phytochemistry. 2001;57(1):131-134. doi:10.1016/S0031-9422(00)00486-6 View Source
